2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
- **2-(ethylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
- **2-(methylsulfanyl)-N-[1-(pyridin-3-yl)azetidin-3-yl]pyrimidin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15N5S |
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Molecular Weight |
273.36 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H15N5S/c1-19-13-15-7-5-11(17-13)16-10-8-18(9-10)12-4-2-3-6-14-12/h2-7,10H,8-9H2,1H3,(H,15,16,17) |
InChI Key |
MXTGGVCJRWNKOD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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